Benzoic acid;2-(4-methoxyphenyl)phenol

Description

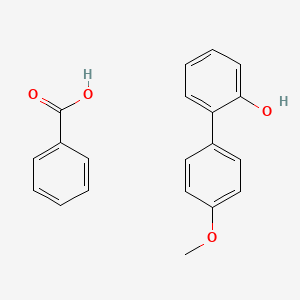

Benzoic acid;2-(4-methoxyphenyl)phenol is a structurally complex compound combining a benzoic acid moiety with a phenolic group substituted at the 2-position by a 4-methoxyphenyl ring. Such derivatives are often synthesized via coupling reactions, esterifications, or Friedel-Crafts acylations, as seen in the preparation of related benzophenones .

The compound’s structural features—a carboxylic acid group, a phenolic hydroxyl, and a methoxy substituent—impart distinct physicochemical and biological properties. These characteristics make it relevant in pharmaceutical and materials science research, particularly in contexts involving selective extraction, chromatographic separation, or bioactive molecule design.

Properties

CAS No. |

92709-17-6 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

benzoic acid;2-(4-methoxyphenyl)phenol |

InChI |

InChI=1S/C13H12O2.C7H6O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;8-7(9)6-4-2-1-3-5-6/h2-9,14H,1H3;1-5H,(H,8,9) |

InChI Key |

LGKYLDLTMHDLLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .

Another method involves the direct hydroxylation of benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. This method can be performed under mild conditions and offers a straightforward route to the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification method mentioned above can be scaled up for industrial production, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Sulfuric acid, palladium on carbon

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Benzoic acid;2-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid;2-(4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Benzoic Acid Derivatives and Phenolic Compounds

*Estimated based on substituent effects (methoxy groups increase lipophilicity; electron-donating groups reduce phenolic acidity).

Extraction Efficiency and Distribution Coefficients

- Benzoic acid and phenol exhibit rapid extraction rates (>98% in <5 minutes) due to their high distribution coefficients (m = 8.2 for benzoic acid, m = 7.6 for phenol) . These values stem from their compatibility with organic membrane phases.

- Acetic acid , in contrast, has a lower m (~0.5) and slower extraction kinetics but achieves higher efficiency over extended contact times due to pH-dependent ionization .

- Benzoic acid;2-(4-methoxyphenyl)phenol is expected to have an intermediate m value (~6–7) owing to its larger molecular size and polar groups, though its extraction rate may lag behind simpler aromatic acids due to steric hindrance .

Chromatographic Behavior

- In HPLC separations using hydrophilic stationary phases, benzoic acid elutes after phenol and aniline due to stronger electrostatic interactions with the carboxylic acid group .

- The target compound’s phenolic -OH and methoxy substituents may enhance retention via hydrogen bonding and π-π stacking, while the carboxylic acid group could further delay elution compared to non-acidic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.